molecular formula C14H18F3NO3S2 B2714117 N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE CAS No. 1448028-30-5

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE

Cat. No.: B2714117
CAS No.: 1448028-30-5
M. Wt: 369.42
InChI Key: VCCQTUXCVYUCGZ-UHFFFAOYSA-N
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Description

N-[(3-Methoxythiolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a chemical compound of significant interest in modern medicinal chemistry and drug discovery research. This synthetic molecule features a methanesulfonamide group linked to a [4-(trifluoromethyl)phenyl] moiety, a structural motif widely recognized for its ability to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets . The compound's distinct structure, which also incorporates a methoxythiolane group, suggests potential as a versatile building block or intermediate in organic synthesis and as a candidate for probing novel biological pathways. Researchers can explore its applications in developing therapeutics for various diseases, leveraging the well-documented properties of the trifluoromethyl group to optimize lead compounds . The presence of the sulfonamide functional group indicates that this compound may act as an enzyme inhibitor, potentially targeting carbonic anhydrases or other enzymes where sulfonamides are known to bind effectively. As with all such specialized reagents, thorough investigation into its specific mechanism of action and pharmacological profile is essential. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3S2/c1-21-13(6-7-22-10-13)9-18-23(19,20)8-11-2-4-12(5-3-11)14(15,16)17/h2-5,18H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCQTUXCVYUCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of the methoxytetrahydrothiophene ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethylphenyl group is then introduced via electrophilic aromatic substitution or other suitable methods. Finally, the methanesulfonamide group is attached through nucleophilic substitution reactions, often using sulfonyl chlorides and amines under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis for commercial production.

Chemical Reactions Analysis

Types of Reactions

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxytetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the functional groups.

    Substitution: The trifluoromethylphenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deoxygenated derivatives.

    Substitution: Substituted aromatic compounds with modified functional groups.

Scientific Research Applications

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Heterocyclic Motifs

a. N-(3-(((3S,4R)-6-((5,6-Difluoro-1,3-Benzothiazol-2-yl)Methoxy)-2,4-Dihydroxy-Chroman-3-yl)Methyl)-4-Methoxy-Phenyl)-1,1,1-Trifluoro-Methanesulfonamide
  • Structural Features : Contains a chroman (benzopyran) ring, a benzothiazole substituent, and a trifluoromethanesulfonamide group.
  • The thiolane ring in the target compound may confer distinct stereoelectronic effects compared to the chroman ring, influencing solubility and metabolic stability.
b. N-[(2S,3R)-3-Hydroxy-4-[N-(2-Methylpropyl)-4-Aminobenzenesulfonamido]-1-Phenylbutan-2-yl]-1-[(3S)-Oxolan-3-yloxy]Methanimidic Acid
  • Structural Features: A complex sulfonamide with an oxolane (tetrahydrofuran) ring and an aminophenyl group.
  • Comparison: The oxolane ring (oxygen-based) vs. thiolane (sulfur-based) alters polarity and ring puckering dynamics. Sulfur’s larger atomic radius may enhance lipophilicity in the target compound. The 4-aminobenzenesulfonamide in this analog contrasts with the trifluoromethylphenyl group in the target, suggesting divergent biological targets (e.g., antibacterials vs. CNS agents).

Trifluoromethyl-Substituted Amides

a. Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide)
  • Structural Features : A benzamide pesticide with a trifluoromethyl group.
  • Comparison: Amide vs. Both compounds utilize the trifluoromethyl group to enhance lipid membrane penetration, but the thiolane in the target may improve metabolic resistance compared to flutolanil’s isopropoxy group.
b. (1S)-1-(4-([3-(Trifluoromethyl)Phenyl]Methoxy)Phenyl)Propylamine
  • Structural Features : A propylamine derivative with a trifluoromethylphenylmethoxy group.
  • Comparison :
    • The absence of a sulfonamide in this compound limits its capacity for enzymatic inhibition compared to the target.
    • The trifluoromethylphenyl group is a shared feature, but its placement on a methoxy-linked phenyl ring vs. a sulfonamide may direct it toward adrenergic or serotoninergic pathways.

Simplified Sulfonamide Analogs

N-(3-(Hydroxymethyl)Phenyl)Ethanesulfonamide
  • Structural Features : A basic sulfonamide with a hydroxymethylphenyl group.
  • Comparison :
    • The target’s trifluoromethylphenyl and thiolane groups introduce steric bulk and electron-withdrawing effects absent in this simpler analog.
    • The hydroxymethyl group in the analog may enhance aqueous solubility, whereas the target’s trifluoromethyl and thiolane likely prioritize blood-brain barrier penetration.

Structural and Functional Implications

Table 1: Key Comparative Features

Compound Molecular Weight Key Features Potential Applications
Target Compound ~395 g/mol* Thiolane, methoxy, trifluoromethylphenyl, sulfonamide CNS drugs, enzyme inhibitors
Compound ~650 g/mol* Chroman, benzothiazole, dihydroxy, trifluoromethanesulfonamide Anticancer, antiviral
Flutolanil 323 g/mol Benzamide, trifluoromethyl, isopropoxy Pesticide
Compound 215 g/mol Ethanesulfonamide, hydroxymethylphenyl Intermediate, antimicrobials

*Estimated based on structural formulas.

Research Findings and Trends

  • Trifluoromethyl Group : Ubiquitous in agrochemicals and pharmaceuticals for enhancing bioavailability and resistance to oxidative metabolism .
  • Sulfonamide vs. Amide : Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to carboxamides (pKa ~15), favoring interactions with basic residues in enzyme active sites .
  • Heterocyclic Rings : Thiolane’s sulfur atom may confer radical scavenging properties, while oxolane/chroman rings prioritize hydrogen-bonding networks .

Biological Activity

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews existing literature on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C₁₅H₁₄F₃N₃O₂S
  • Molecular Weight : 355.35 g/mol

The presence of the trifluoromethyl group and the methanesulfonamide functional group suggests potential interactions with various biological targets.

Antidepressant Activity

Recent studies indicate that compounds with similar structural features may exhibit antidepressant-like effects. For instance, a study on related compounds demonstrated modulation of serotonergic and noradrenergic systems, which are critical in mood regulation. The antidepressant-like effects were evaluated using behavioral tests such as the forced swimming test (FST) and tail suspension test (TST), showing significant results at specific dosages .

Case Study 1: Antidepressant-Like Effects

A study focusing on a structurally similar compound highlighted its antidepressant-like effects in mice. The compound was administered at varying doses, revealing significant efficacy in reducing depressive behaviors. The mechanism was associated with the modulation of serotonin receptors, particularly 5-HT1A and 5-HT3 .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of sulfonamide derivatives has shown that modifications to the aromatic rings can enhance biological activity. Compounds with trifluoromethyl substitutions often exhibit increased potency against various biological targets, which may be relevant for this compound.

Biological Activity Summary Table

Activity TypeRelated CompoundObserved EffectsReference
AntidepressantN-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamideSignificant reduction in depressive behaviors
AntimicrobialSulfonamide derivativesInhibition of bacterial growthGeneral knowledge
Structure ActivityVarious sulfonamidesEnhanced potency with trifluoromethyl groupsGeneral knowledge

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